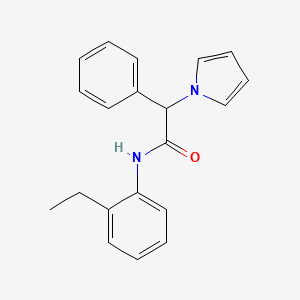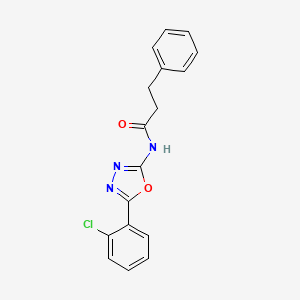
N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . This reaction, known as the Paal-Knorr Pyrrole Synthesis, can be conducted under neutral or weakly acidic conditions .Molecular Structure Analysis
The molecular structure of these compounds often involves a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The structure can be optimized using methods such as the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development Research on compounds structurally related to N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide focuses on their synthesis and potential as drug candidates. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the importance of such structures in the synthesis of antimalarial drugs (Magadum & Yadav, 2018). Another study explores structure/activity relationships in N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, showing the potential of such compounds as kappa-opioid agonists, indicating their significance in pain management and opioid research (Barlow et al., 1991).
Biological Activity and Pharmacology The investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, as glutaminase inhibitors underlines the role of similar compounds in cancer research, showing how structural modifications can impact drug efficacy and solubility (Shukla et al., 2012).
Coordination Chemistry and Antioxidant Activity The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, reveal insights into the self-assembly processes influenced by hydrogen bonding and their antioxidant activities. This highlights the chemical versatility and potential biological applications of compounds with similar structures (Chkirate et al., 2019).
Anticancer Activity The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent through molecular docking analysis targeting the VEGFr receptor demonstrate the therapeutic potential of similar acetamide derivatives in cancer treatment. This research provides a foundation for the development of new anticancer drugs (Sharma et al., 2018).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have been found to inhibit α-glucosidase, an enzyme that delays glucose absorption, thereby reducing the occurrence of postprandial hyperglycemia .
Biochemical Pathways
Similar compounds have been found to inhibit the α-glucosidase enzyme, which plays a key role in carbohydrate metabolism .
Result of Action
Similar compounds have shown moderate to excellent in vitro α-glucosidase inhibitory activity .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-16-10-6-7-13-18(16)21-20(23)19(22-14-8-9-15-22)17-11-4-3-5-12-17/h3-15,19H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVOHBPTQFEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2772149.png)





![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2772163.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2772164.png)
![N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2772165.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2772168.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2772169.png)

